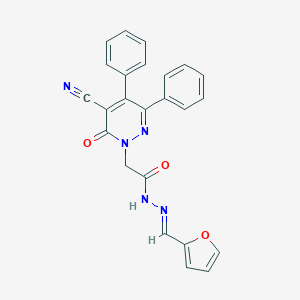![molecular formula C27H20N2O2 B293097 2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN is a nicotinonitrile derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of BPN is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors. BPN has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including inflammation, pain, and cognition. BPN has also been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BPN has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPN has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, BPN has been found to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it an ideal candidate for drug development. BPN is also relatively stable and can be stored for long periods without degradation. However, BPN has some limitations for lab experiments. Its low solubility in aqueous solutions makes it difficult to administer in vivo. In addition, BPN has low bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for the research on BPN. One potential direction is the development of BPN derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of BPN in the treatment of viral infections, including COVID-19. Furthermore, the development of BPN-based therapies for the treatment of cancer and inflammation is an exciting area of research. Finally, the study of the mechanism of action of BPN and its interaction with nicotinic acetylcholine receptors is an ongoing area of research that may lead to the development of novel drugs for various diseases.
Conclusion:
In conclusion, BPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. However, further research is needed to fully understand the mechanism of action of BPN and its potential applications in the field of medicine.
合成方法
BPN can be synthesized using various methods, including the reaction of 2-bromoethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base. Another method involves the reaction of 2-chloroethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base and a palladium catalyst. The yield of BPN using these methods ranges from 25% to 70%.
科学研究应用
BPN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, BPN has been used as a probe to study the role of nicotinic acetylcholine receptors in various physiological processes.
属性
分子式 |
C27H20N2O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
4-methyl-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20N2O2/c1-19-16-25(22-10-6-3-7-11-22)29-27(24(19)17-28)31-18-26(30)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-16H,18H2,1H3 |
InChI 键 |
MXLMQMCATZHJQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(10-Amino-6-methyl-4-phenyl-8-thiophen-2-yl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)ethanone](/img/structure/B293016.png)
![1-[5-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl]ethanone](/img/structure/B293017.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)
![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
